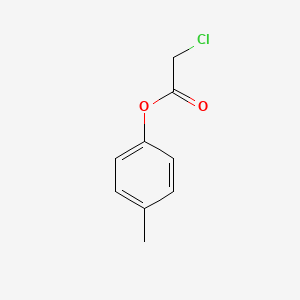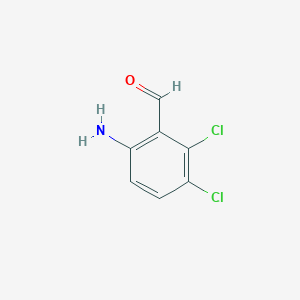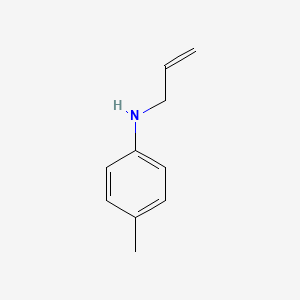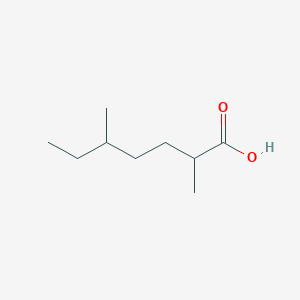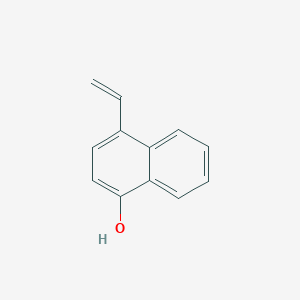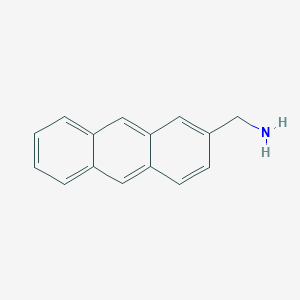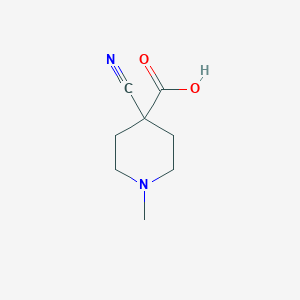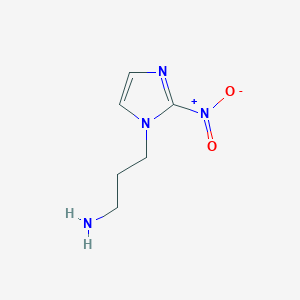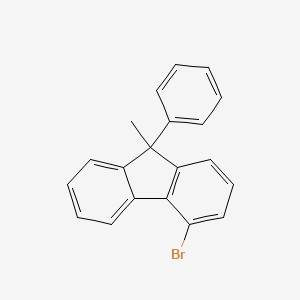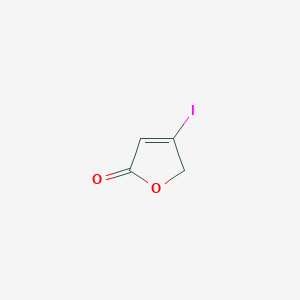
4-Pyridin-4-ylazepane
Übersicht
Beschreibung
4-Pyridin-4-ylazepane, also known as PZA, is a heterocyclic compound that contains a six-membered ring with nitrogen and oxygen atoms. The compound is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 4-Pyridin-4-ylazepane is not fully understood. However, it is believed that the compound interacts with specific targets in cells, leading to various biological effects. The compound has been shown to inhibit specific enzymes and signaling pathways, leading to cell death in cancer cells. Additionally, the compound can modulate the immune system and enhance the activity of immune cells.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on cells and organisms. The compound has been shown to induce apoptosis in cancer cells by inhibiting specific enzymes and signaling pathways. Additionally, the compound can modulate the immune system and enhance the activity of immune cells, leading to improved immune response. The compound can also interact with specific receptors in cells, leading to various physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-Pyridin-4-ylazepane has several advantages for lab experiments, including its potent biological activity, ease of synthesis, and versatility. The compound can be used as a building block for the synthesis of various molecules with potential therapeutic applications. However, the compound also has some limitations, including its potential toxicity and limited solubility in water. Additionally, the compound's mechanism of action is not fully understood, which can hinder its application in some research areas.
Zukünftige Richtungen
There are several future directions for research on 4-Pyridin-4-ylazepane. One area of research is the development of more potent and selective analogs of the compound with improved pharmacological properties. Additionally, the compound's potential application in material science and catalysis can be further explored. The compound's mechanism of action can also be further elucidated, leading to improved understanding of its biological effects. Finally, the compound's potential application in combination therapy with other drugs can be investigated, leading to improved treatment outcomes for various diseases.
Conclusion:
This compound is a heterocyclic compound with unique properties and potential applications in scientific research. The compound's ease of synthesis, versatility, and potent biological activity make it an attractive candidate for drug discovery and material science. However, the compound's potential toxicity and limited solubility in water are some of its limitations. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various research areas.
Wissenschaftliche Forschungsanwendungen
4-Pyridin-4-ylazepane has various applications in scientific research, including drug discovery, chemical biology, and material science. The compound has been shown to exhibit potent biological activity against various diseases, including cancer and infectious diseases. The compound can also be used as a building block for the synthesis of various molecules with potential therapeutic applications. Additionally, this compound can be used as a ligand for metal ions, which can be utilized in material science and catalysis.
Eigenschaften
IUPAC Name |
4-pyridin-4-ylazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-10(3-7-12-6-1)11-4-8-13-9-5-11/h4-5,8-10,12H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECVVBOWVKCCFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





